N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline is a complex organic compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and materials science.
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-10-13(9-17-21(10)3)8-16-14-6-4-12(5-7-14)15-18-11(2)19-20-15/h4-7,9,16H,8H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLSWMXYQVGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CC=C(C=C2)C3=NNC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline typically involves multi-step organic reactions. One common approach is the use of “click chemistry,” which is a modular synthetic method that allows for the efficient and rapid assembly of complex molecules. This method often involves the reaction of azides and alkynes to form 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring structure and have similar chemical properties and applications.
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline is unique due to the combination of both pyrazole and triazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to compounds with only one of these rings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
